Product packaging for Methyl benzimidate(Cat. No.:CAS No. 7471-86-5)

Methyl benzimidate

Cat. No.: B1267472
CAS No.: 7471-86-5
M. Wt: 135.16 g/mol
InChI Key: SISQKQNJHCDULL-UHFFFAOYSA-N
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Description

Contextualization of Imidate Derivatives in Modern Organic Synthesis

Imidates, also known as imino ethers, are a class of organic compounds characterized by the functional group RC(=NR')OR". They are structural isomers of amides and can be considered derivatives of carboxylic acids. The unique electronic nature of the imidate group, possessing both electrophilic and nucleophilic centers, makes them highly versatile reagents in organic synthesis. researchgate.netresearchgate.net Imidates serve as valuable precursors for the synthesis of a wide array of organic molecules, including esters, amides, amidines, and various heterocyclic systems. researchgate.netrroij.com

The reactivity of imidates stems from the presence of a carbon-nitrogen double bond and an adjacent oxygen atom. This arrangement allows for a range of transformations, including hydrolysis, aminolysis, and cycloaddition reactions. rroij.com The ability to readily undergo these reactions has positioned imidate derivatives as crucial building blocks in the construction of complex molecular architectures. researchgate.netrroij.comresearchgate.net

Several methods exist for the synthesis of imidates, with the Pinner reaction being a classic and widely used approach. rroij.comrroij.com This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically hydrogen chloride, to yield the corresponding imidate hydrochloride. rroij.comrroij.com Other synthetic routes include the alkylation of amides and reactions of orthoesters. rroij.com

Academic Relevance of Methyl Benzimidate as a Versatile Synthetic Intermediate

This compound, specifically, has garnered significant attention within the academic and research communities due to its utility as a versatile synthetic intermediate. figshare.comacs.orgfigshare.com Its structure, featuring a phenyl group attached to the imidate functionality, provides a scaffold for the introduction of various substituents and the construction of diverse molecular frameworks.

One of the key applications of this compound is in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and other biologically active compounds. rroij.combenthamdirect.comorganic-chemistry.org For instance, it is used in the preparation of chiral phenyldihydroimidazole derivatives, which have shown potential in medicinal chemistry. sigmaaldrich.com Additionally, this compound serves as a precursor for the synthesis of N-benzimidoyl compounds, which are explored for their potential applications in drug discovery and agrochemicals.

The reactivity of this compound allows it to participate in a variety of chemical transformations. It can undergo reactions with amines to form amidines, a functional group present in many pharmacologically active molecules. rroij.com Furthermore, it can be used to modify amino acid residues in peptides, such as the reaction with lysine (B10760008) to form acetimidate analogs, which is a useful tool in protein chemistry. sigmaaldrich.com

Scope and Objectives of Contemporary Research on this compound Transformations

Current research on this compound is focused on expanding its synthetic utility and developing novel transformations. A significant area of investigation involves its use in metal-catalyzed cross-coupling reactions to form complex molecular structures. researchgate.netacs.orgrsc.org For example, rhodium-catalyzed C-H activation and annulation reactions of benzimidates with diazo compounds have been developed for the synthesis of isoquinolines and other heterocyclic systems. acs.orgrsc.org

Researchers are also exploring new catalytic systems to enhance the efficiency and selectivity of reactions involving this compound. figshare.comacs.orgfigshare.com This includes the development of novel catalysts for cascade reactions that allow for the construction of multiple chemical bonds in a single step, leading to more efficient and atom-economical synthetic routes. figshare.comacs.orgfigshare.com

Another objective of contemporary research is to broaden the substrate scope of reactions involving this compound, allowing for the synthesis of a wider range of functionalized molecules. tandfonline.comtandfonline.com This includes investigating the reactivity of this compound with various nucleophiles and electrophiles to access new chemical space. The development of mild and convenient synthetic methods for these transformations is also a key focus, aiming to make these reactions more practical and environmentally friendly. tandfonline.comtandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO B1267472 Methyl benzimidate CAS No. 7471-86-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl benzenecarboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-10-8(9)7-5-3-2-4-6-7/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISQKQNJHCDULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10322881
Record name METHYL BENZIMIDATE
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Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7471-86-5
Record name 7471-86-5
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Record name METHYL BENZIMIDATE
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Record name benzimidic acid methyl ester
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Synthetic Methodologies for Methyl Benzimidate

Classical Preparation Routes and Mechanistic Insights

The synthesis of methyl benzimidate is most commonly achieved through classical methods that have been refined over time to optimize yield and purity. These routes primarily involve the activation of nitrile or amide functionalities.

The most prevalent method for preparing this compound is the direct reaction of a benzonitrile (B105546) derivative with methanol (B129727), a process widely known as the Pinner reaction. numberanalytics.comwikipedia.orgnumberanalytics.comrroij.com This reaction converts nitriles into imidates (also called imino ethers) through an acid-catalyzed addition of an alcohol. wikipedia.orgnumberanalytics.comorganic-chemistry.org The resulting imidate is typically isolated as its hydrochloride salt, often referred to as a Pinner salt. wikipedia.orgorganic-chemistry.org

The Pinner reaction's success is highly dependent on the catalytic system and reaction conditions. numberanalytics.com Anhydrous acid catalysts are essential for the reaction to proceed. vulcanchem.comscribd.com

Catalytic Systems: Gaseous hydrogen chloride (HCl) is the traditional and most common acid catalyst used. rroij.comorganic-chemistry.orgvulcanchem.com However, to improve safety and reduce waste, mixed gas catalysts, such as hydrogen chloride/air mixtures, have been developed. Other strong acids like sulfuric acid and trifluoroacetic acid can also be employed. numberanalytics.com In some specialized applications, transition metal catalysts, such as rhodium complexes, have been used for reactions involving benzimidates. bohrium.comresearchgate.net

Optimized Reaction Conditions: Temperature control is critical to minimize the formation of byproducts. Reactions are often conducted at low temperatures, ranging from -30°C to 50°C, with a typical range being 0–5°C. google.com The stoichiometry of the reactants is also a key parameter for optimization, with typical ratios of benzonitrile to methanol to HCl being approximately 1:3:1.2. After the reaction, a neutralization step using a base like sodium hydroxide (B78521) (NaOH) or sodium bicarbonate may be performed to isolate the free imidate from its hydrochloride salt. google.com Following these optimized protocols can lead to high yields and purity, often exceeding 93% and 95%, respectively, without requiring extensive purification. google.com

Table 1: Optimized Conditions for Direct Synthesis of this compound from Benzonitrile

Parameter Condition Rationale / Notes Citation(s)
Starting Material Benzonitrile Derivatives The core reactant containing the nitrile group. numberanalytics.com
Reagent Methanol The alcohol source for the methoxy (B1213986) group in the final product. vulcanchem.com
Catalyst Anhydrous HCl (gas), Mixed Gas (HCl/air) Activates the nitrile group for nucleophilic attack. rroij.comvulcanchem.com
Temperature -30°C to 50°C (Optimal: 0-5°C) Low temperatures minimize side reactions and improve selectivity. google.com
Stoichiometry Benzonitrile:Methanol:HCl ≈ 1:3:1.2 Optimized ratios ensure efficient conversion and high yield.
Post-Reaction Neutralization with base (e.g., NaOH) To isolate the free base form of this compound from its salt. google.com

| Reported Yield | >93% | Demonstrates the efficiency of optimized modern protocols. | google.com |

The core of the Pinner reaction is the nucleophilic addition of methanol to the nitrile's carbon-nitrogen triple bond. chemistrysteps.com The nitrile group is inherently electrophilic at the carbon atom, but this electrophilicity is significantly enhanced by the acid catalyst. numberanalytics.com Methanol, a weak nucleophile, then attacks this activated carbon atom. numberanalytics.comnottingham.ac.uk This attack breaks one of the pi bonds of the nitrile, leading to the formation of a tetrahedral intermediate. numberanalytics.comnumberanalytics.com This mechanism is a classic example of nucleophilic addition to a polarized pi system, similar in principle to the reactions of carbonyl compounds. chemistrysteps.com

Acid catalysts play an indispensable role in the formation of the imidate intermediate. numberanalytics.comgoogle.com The reaction begins with the protonation of the nitrile's nitrogen atom by the strong acid, such as HCl. numberanalytics.comrroij.com This protonation creates a highly electrophilic nitrilium cation. rroij.com This activation is crucial because it makes the nitrile carbon much more susceptible to attack by a weak nucleophile like methanol. numberanalytics.comnumberanalytics.com Following the nucleophilic attack, a proton transfer from the methanol-adduct to a base (like another methanol molecule or the chloride ion) occurs, resulting in the neutral imidate product, which is then protonated again to form the stable imidate hydrochloride salt. rroij.com

While the Pinner reaction is the most direct route, imidates can also be synthesized through pathways involving cyanamide (B42294) (CN₂H₂). wikipedia.orgmdpi.com These methods are particularly useful for producing N-substituted imidates. organic-chemistry.org One reported method involves the reaction of methyl chloroformate with cyanamide in an alkaline environment (pH >9) to generate methyl cyanocarbamate. This intermediate is then acidified to yield the final product. Another approach involves the one-pot cyanoimidation of aldehydes, using cyanamide as the nitrogen source and an oxidant like N-bromosuccinimide (NBS), to produce N-cyanobenzimidates. organic-chemistry.org These N-cyanoimidates can subsequently undergo cyclization reactions to form various heterocyclic compounds. organic-chemistry.org

Hydrogenation is a key step in a multi-step synthetic strategy for forming imidates, particularly when sensitive functional groups are present in the molecule. rsc.org This method relies on the use of protecting groups that can be removed via catalytic hydrogenation. masterorganicchemistry.comorganic-chemistry.org A common protecting group used for this purpose is the benzyl (B1604629) group (Cbz or Bn), which is stable under many reaction conditions but can be cleaved by hydrogenolysis. masterorganicchemistry.comorganic-chemistry.org

A typical sequence involves:

Protection: A reactive functional group on the precursor molecule, such as a hydroxyl or amino group, is protected with a benzyl group.

Imidate Formation: The imidate functionality is constructed using standard methods, such as reacting a nitrile with an alcohol in the presence of an acid.

Deprotection: The benzyl protecting group is removed through catalytic hydrogenation. organic-chemistry.org This step is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas (H₂), which selectively cleaves the benzyl group to yield the final, deprotected imidate. organic-chemistry.org

This strategy of using hydrogenation for deprotection allows for the synthesis of complex imidates with functional groups that would not be compatible with the conditions of direct imidate formation. nih.gov

Nucleophilic Attack Mechanisms of Methanol on Nitrile Groups

Cyanamide Intermediate Pathways

Green Chemistry Approaches in this compound Synthesis

Recent innovations in the synthesis of this compound and related imidates focus on environmentally benign methods. These strategies align with the principles of green chemistry by improving reaction efficiency, reducing waste, and utilizing safer materials.

The development of sustainable catalytic systems is a cornerstone of green chemistry, aiming to replace hazardous and inefficient catalysts.

Heterogeneous Catalysts: Research has explored the use of solid-supported catalysts, which offer advantages such as easy separation from the reaction mixture, reusability, and reduced waste generation. For instance, MNP–cellulose–OSO3H, a catalyst composed of iron oxide nanoparticles coated with sulfonated cellulose, has been developed for the synthesis of trisubstituted imidazoles, showcasing the potential of biodegradable and magnetically separable catalysts. rsc.org

Metal-Organic Frameworks (MOFs): MOFs are being investigated as catalysts due to their high surface area and tunable porosity. Their structured nature can lead to higher selectivity and activity, presenting a green alternative to traditional catalysts. semanticscholar.org

Zeolite-Based Catalysts: Zeolites, particularly their copper-based forms, have been successfully used in the selective oxidation of 3-methyl-pyridine to niacin. oaepublish.com This suggests their potential applicability in other heterocyclic syntheses, offering a mild and environmentally friendly reaction pathway. oaepublish.com

Noble Metal Alternatives: While rhodium catalysts have been effective in the synthesis of isoquinoline (B145761) derivatives from methyl benzimidates, the focus is shifting towards more economical and earth-abundant metals like cobalt to create greener and more cost-effective synthetic routes. researchgate.netbohrium.com

A comparative analysis of various catalytic methods highlights the move towards greener alternatives.

Catalyst TypeExampleKey Advantages
Heterogeneous MNP–cellulose–OSO3H rsc.orgEco-friendly, biodegradable, easily separable, and reusable. rsc.org
Zeolite-Based Cu/13X zeolite oaepublish.comHigh catalytic performance, mild reaction conditions, and environmentally friendly. oaepublish.com
Earth-Abundant Metal Cobalt complexes bohrium.comMore economical and greener alternative to noble metals like rhodium. bohrium.com

This table is interactive. Click on the headers to sort.

Eliminating organic solvents is a key goal of green chemistry, as they are often toxic, flammable, and contribute to environmental pollution.

Solvent-Free Synthesis: The reaction of o-nitroanilines with other substrates has been achieved under solvent-free conditions at elevated temperatures, resulting in high yields of benzimidazole (B57391) derivatives, a class of compounds related to benzimidates. This approach significantly reduces waste and simplifies product purification. Similarly, the synthesis of 2,4,5-trisubstituted imidazoles has been reported by heating reagents under solvent-free conditions, also achieving good to excellent yields. rsc.org

Solid-State Reactions: The use of grinding or mechanochemical methods can facilitate reactions in the solid state, completely avoiding the need for solvents. semanticscholar.orgmdpi.com These techniques are energy-efficient and can lead to the formation of products with high purity. semanticscholar.org

Deep Eutectic Solvents (DES): As an alternative to traditional volatile organic solvents, deep eutectic solvents are gaining attention. For example, a mixture of urea (B33335) and zinc(II) dichloride has been used as a medium and catalyst for imidazole (B134444) synthesis. rsc.org

Conventional heating methods are often slow and energy-intensive. Modern techniques like microwave irradiation offer a more efficient alternative.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction times, often from hours to minutes. jocpr.com This technique offers rapid and uniform heating of the reaction mixture, leading to higher yields and fewer side products. numberanalytics.comnumberanalytics.com For instance, the synthesis of benzimidazoles from o-phenylenediamine (B120857) and aldehydes is significantly faster under microwave irradiation compared to conventional heating.

Energy Efficiency: Microwave-assisted synthesis is inherently more energy-efficient than conventional heating because it directly heats the reactants, minimizing energy loss to the surroundings. numberanalytics.comnumberanalytics.com This direct heating can also create "hot spots" within the reaction mixture, further accelerating reaction rates. numberanalytics.com

Solvent-Free Microwave Conditions: The combination of microwave irradiation with solvent-free conditions represents a particularly green synthetic strategy. researchgate.net This dual approach maximizes energy efficiency while minimizing waste, as demonstrated in the synthesis of benzimidazole derivatives. researchgate.net

The following table summarizes the advantages of microwave-assisted synthesis over conventional methods.

FeatureMicrowave-Assisted SynthesisConventional Heating
Reaction Time Minutes Hours
Energy Consumption Lower, direct heating of reactants numberanalytics.comnumberanalytics.comHigher, heats entire vessel numberanalytics.com
Product Yield Often improved jocpr.comnumberanalytics.comGenerally lower jocpr.com
Environmental Impact Reduced solvent usage and waste numberanalytics.comHigher solvent usage and waste chemmethod.com

This table is interactive. Click on the headers to sort.

Reactivity and Transformation Pathways of Methyl Benzimidate

Fundamental Reaction Types and Product Diversification

The chemical behavior of methyl benzimidate is dominated by the reactivity of the imidate functional group, -C(=NH)OCH₃. This group's structure facilitates several fundamental reaction types, leading to significant product diversification. The main transformation pathways are nucleophilic substitution, oxidation, and reduction, which allow for the synthesis of substituted benzimidates, benzoic acid derivatives, and benzylamine (B48309) derivatives, respectively.

Nucleophilic substitution is a cornerstone of this compound's reactivity. The carbon atom of the imidate group is electrophilic and susceptible to attack by nucleophiles. This process typically involves the displacement of the methoxy (B1213986) group (-OCH₃) or addition to the C=N double bond, followed by elimination. These reactions are crucial for synthesizing a variety of nitrogen-containing compounds. vulcanchem.comtandfonline.com

This compound readily reacts with a range of nucleophiles, including amines, alcohols, and thiols. The lone pair of electrons on the heteroatom (N, O, or S) of the nucleophile attacks the electrophilic imidate carbon. msu.edu

Amines : Primary and secondary amines react with this compound to form N-substituted amidines. This reaction proceeds by the nucleophilic attack of the amine on the imidate, leading to a tetrahedral intermediate, which then eliminates methanol (B129727) to yield the stable amidine product. tandfonline.com For instance, this compound hydrochloride reacts with various arylhydrazine hydrochlorides in the presence of sodium methoxide (B1231860) to produce arylhydrazones of methyl benzoate (B1203000) in moderate yields. tandfonline.com

Alcohols : In the presence of an acid or base catalyst, alcohols can react with this compound to exchange the alkoxy group. This trans-imidification process is an equilibrium reaction driven by the relative concentrations and reactivities of the alcohols.

Thiols : Thiols, being potent nucleophiles, react with this compound to form S-alkyl thiobenzimidates. msu.edu The reaction mechanism is analogous to that with amines and alcohols, involving nucleophilic attack followed by the elimination of methanol.

The following table details the reaction of this compound hydrochloride with various arylhydrazine hydrochlorides, showcasing its reactivity with amine nucleophiles. tandfonline.com

EntryArylhydrazine HydrochlorideProductYield (%)
1Phenylhydrazine hydrochlorideMethyl N-phenylbenzohydrazonate65
24-Methylphenylhydrazine hydrochlorideMethyl N-(4-methylphenyl)benzohydrazonate68
34-Methoxyphenylhydrazine hydrochlorideMethyl N-(4-methoxyphenyl)benzohydrazonate70
44-Chlorophenylhydrazine hydrochlorideMethyl N-(4-chlorophenyl)benzohydrazonate62
54-Bromophenylhydrazine hydrochlorideMethyl N-(4-bromophenyl)benzohydrazonate60
62-Nitrophenylhydrazine hydrochlorideMethyl N-(2-nitrophenyl)benzohydrazonate55

Nucleophilic substitution reactions can proceed through different mechanisms, primarily distinguished as unimolecular (Sₙ1) and bimolecular (Sₙ2). pressbooks.pub The Sₙ2 mechanism involves a single, concerted step where the nucleophile attacks as the leaving group departs, whereas the Sₙ1 mechanism is a two-step process involving the formation of a carbocation intermediate. masterorganicchemistry.comyoutube.com

The reaction of this compound with nucleophiles generally exhibits characteristics more aligned with a bimolecular pathway. Kinetic studies on the related rearrangement of N-methylbenzimidates, catalyzed by alkyl halides, show a rate dependence on both the imidate and the catalyst concentration, which is consistent with an Sₙ2 mechanism where the formation of an intermediate ion is the slow, rate-limiting step. rsc.org The reaction does not proceed via a stable, free carbocation at the imidate carbon, which would be characteristic of an Sₙ1 pathway. masterorganicchemistry.com The reactivity is also influenced by the acidity and electrophilicity of the imidate itself, further supporting a mechanism where the nucleophile is involved in the rate-determining step. clockss.org

The table below summarizes the key distinctions between Sₙ1 and Sₙ2 reaction pathways. pressbooks.pub

FeatureSₙ1 ReactionSₙ2 Reaction
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Mechanism Two steps (dissociative)One step (concerted)
Intermediate CarbocationTransition state
Substrate Preference 3° > 2° > 1°Methyl > 1° > 2°
Nucleophile Weak nucleophiles are effectiveStrong nucleophiles are required
Stereochemistry RacemizationInversion of configuration

The nucleophilic substitution reactions of this compound are a powerful tool for synthesizing a wide variety of substituted benzimidate analogues and related structures. By choosing the appropriate nucleophile, chemists can introduce diverse functionalities. For example, reaction with different alcohols can yield a range of O-alkyl or O-aryl benzimidates. google.com Similarly, reactions with thiols produce thiobenzimidates. The reaction with amines is particularly useful, leading to the formation of amidines, which are important structural motifs in medicinal chemistry. tandfonline.com Furthermore, these substituted benzimidates can serve as intermediates in more complex syntheses, such as the rhodium-catalyzed coupling with diazo compounds to afford multisubstituted isoquinolines. acs.org

This compound can undergo oxidation to form derivatives of benzoic acid. This transformation typically targets the benzylic-like position of the imidate carbon. The oxidation of the side chain on a benzene (B151609) ring to a carboxylic acid is a common transformation in organic synthesis. savemyexams.comquora.com Strong oxidizing agents are generally required to effect this conversion. The reaction proceeds by cleaving the C-C and C-N bonds of the imidate group and forming a stable carboxyl group attached to the aromatic ring.

Common oxidizing agents used for such transformations are listed below.

Oxidizing AgentFormula
Potassium PermanganateKMnO₄
Chromium TrioxideCrO₃
Hydrogen PeroxideH₂O₂
Molecular Oxygen with catalystO₂

Table references: organic-chemistry.org

The imidate functional group of this compound can be reduced to yield benzylamine derivatives. This transformation is a valuable method for synthesizing primary and secondary amines. The reduction typically involves the use of powerful hydride-donating reagents. These reagents attack the electrophilic carbon of the C=N double bond, and subsequent steps lead to the formation of the amine. This process is analogous to the reduction of other imine-like compounds, such as hydrobenzamides, which are known to produce benzylamines upon reaction with sodium borohydride. ias.ac.in

Common reducing agents capable of this transformation are shown in the following table.

Reducing AgentFormula
Lithium Aluminum HydrideLiAlH₄
Sodium BorohydrideNaBH₄

Table reference:

Kinetic Studies and Mechanistic Considerations (e.g., SN1/SN2)

Oxidation Reactions Leading to Benzoic Acid Derivatives

Advanced Reaction Mechanisms Involving this compound

This compound's reactivity extends beyond simple transformations, engaging in a variety of advanced reaction mechanisms that are crucial in modern organic synthesis. These pathways, which include amidine formation, rearrangements, and radical processes, highlight the compound's versatility as a synthetic intermediate.

Amidine Formation and Pinner Reaction Variants

The synthesis of amidines from this compound is a cornerstone of its chemical utility. The Pinner reaction, traditionally involving the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, provides the foundation for this transformation. jk-sci.com Subsequent reaction of the resulting this compound with an amine furnishes the corresponding amidine. jk-sci.com Variants of this reaction have been developed to enhance efficiency and substrate scope.

Controlled amidation of this compound allows for the precise synthesis of N-substituted amidines. This control is often achieved by careful selection of reaction conditions and reagents. For instance, the reaction of this compound with primary amines can be influenced by temperature, solvent, and the structure of the amine, sometimes leading to a mixture of the desired amidine and an imidate ester. organic-chemistry.org To favor the formation of the amidine, an excess of the amine or the addition of a catalyst may be employed. organic-chemistry.org

Recent advancements have focused on developing catalytic systems for this transformation. For example, ytterbium amides have been shown to catalyze the addition of amines to nitriles to form monosubstituted N-arylamidinates under solvent-free conditions, a process that proceeds through an imidate-like intermediate.

Research has also explored the direct amidation of carboxylic acids using silicon-based reagents like methyltrimethoxysilane (B3422404) (MTM), which proceeds through a silyl (B83357) ester intermediate that then reacts with an amine. nih.gov While not a direct reaction of this compound, this highlights the broader interest in controlled C-N bond formation to access amide and amidine structures.

A summary of controlled amidation strategies leading to amidine formation is presented in the table below.

StrategyReagents/CatalystKey Features
Pinner Reaction Nitrile, Alcohol, Acid, then AmineClassical method for amidine synthesis. jk-sci.com
Amine Condensation This compound, Primary AmineReaction conditions can be tuned to favor amidine formation over imidate ester byproducts. organic-chemistry.org
Catalytic Addition Nitrile, Amine, Ytterbium AmideSolvent-free conditions, good to excellent yields of N-arylamidinates.

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step, and several have been developed for amidine synthesis that can conceptually involve intermediates related to this compound. These reactions bring together three or more reactants to form a product that incorporates portions of all the starting materials. chemrxiv.orgnih.gov

One notable example is the iodine-catalyzed three-component coupling of isocyanides, aldehydes, and amines, which provides access to α-amino amidines. beilstein-journals.org This modified Ugi reaction demonstrates high atom economy and proceeds under mild conditions. beilstein-journals.org While not directly starting from this compound, the isocyanide serves as a precursor to the central carbon-nitrogen double bond of the amidine.

Another approach involves the copper-catalyzed three-component reaction of an acyl nitrene precursor, an alkyne, and an amine to produce N-acylamidines. acs.org This method is atom-efficient, generating only carbon dioxide as a byproduct. acs.org Metal-free multicomponent strategies have also emerged, such as the reaction of nitroalkene derivatives, dibromo amides, and amines to construct diverse amidine frameworks. organic-chemistry.orgorganic-chemistry.org

The following table summarizes various multicomponent approaches for amidine synthesis.

Reaction TypeComponentsCatalyst/ConditionsProduct Type
Modified Ugi Reaction Isocyanide, Aldehyde, AmineMolecular iodine, methanol, room temperatureα-Amino amidines beilstein-journals.org
Acyl Nitrene Chemistry Dioxazolone, Alkyne, AmineCopper(I) iodide, mild conditionsN-Acylamidines acs.org
Metal-Free Coupling Nitroalkene derivative, Dibromo amide, AmineMetal-freeN-Acyl amidines organic-chemistry.orgorganic-chemistry.org
Enamine-Azide Coupling Ketone, Amine, Azide (B81097)Metal-freeSulfonyl amidines chemrxiv.orgnih.gov
Controlled Amidation Strategies

Imidate-Amide Rearrangements and Electrophilic Catalysis

This compound and its N-substituted derivatives can undergo rearrangement to form N,N-disubstituted amides, a transformation known as the Chapman rearrangement. scribd.com This process is typically thermal but can be significantly accelerated by electrophilic catalysts. rsc.orgrsc.org The rearrangement of N-methylbenzimidates to tertiary amides is readily catalyzed by alkyl halides and other electrophilic species, suggesting that the alkylation of neutral amides often proceeds at the oxygen atom to form an imidate, which then rearranges to the more thermodynamically stable N-substituted amide. rsc.orgrsc.org

Kinetic studies on the rearrangement of N-methyl-benzimidates in the presence of electrophilic catalysts like isopropyl iodide have shown that the reaction follows second-order kinetics, implying an SN2 mechanism. rsc.org The catalytic activity of alkyl halides decreases in the order of I > Br > Cl, which is consistent with an SN2 pathway where the formation of an ammonium (B1175870) ion intermediate is the rate-limiting step. rsc.org

The influence of various electrophilic catalysts on the rearrangement of isopropyl N-methylbenzimidate has been studied, with the results summarized below.

Catalyst (mol equiv.)Temperature (°C)10³ x k₂ (min⁻¹ mol⁻¹)
MeI (1)13832.5
PrⁱI (1)1386.6
PrⁱBr (1)1380.96
PrⁱCl (1)138~0.02
BF₃,Et₂O (0.22)101.613.0ᵃ
H₂SO₄ (0.22)138No rearr.
Data sourced from a study on the rearrangement of N-methyl-benzimidates. rsc.org
ᵃ First-order coefficient at 101.6°C.

These findings have important implications for understanding the ambident nucleophilic properties of amides, suggesting that O-alkylation to form an imidate is often the kinetically favored pathway, followed by rearrangement to the thermodynamically stable N-alkylated amide. rsc.org Asymmetric catalysis of the rearrangement of allylic imidates to allylic amides has also been explored using palladium(II) complexes with chiral diamine ligands, representing a potential route to enantioenriched nitrogen compounds. acs.org

Radical Reactions and Oxidative Cross-Coupling Processes

In recent years, the involvement of this compound and related imidates in radical reactions and oxidative cross-coupling processes has gained significant attention. These reactions open new avenues for C-H functionalization and the construction of complex molecular architectures. The imidate functionality can act as a directing group, facilitating the activation of otherwise inert C-H bonds. researchgate.net

Rhodium-catalyzed oxidative C-H/C-H bond arylation of unactivated arenes has been demonstrated with benzimidates, leading to biheteroaryl-2-carbonitriles after in situ dealcoholization. chim.it This highlights the role of the imidate as a stepping stone to other functional groups.

Furthermore, iodine-catalyzed approaches have been developed that enable the β C-H amination of alcohols mediated by an imidate radical relay. researchgate.net This catalytic method offers broader functional group tolerance compared to stoichiometric protocols. researchgate.net

The use of molecular oxygen as a sustainable and environmentally benign oxidant has prompted the development of aerobic oxidation reactions involving this compound. A notable example is the copper(I)-catalyzed aerobic oxidative cross-coupling of benzimidates, paraformaldehyde, and 1,3-diketo analogues to construct functionalized 4,5-dihydrooxazoles. acs.orgsemanticscholar.org This transformation proceeds under mild conditions with high yields and operational simplicity. acs.org

Mechanistic studies suggest that these reactions can proceed through the generation of imidate N-radicals. researchgate.net Copper(II) salts have also been shown to mediate the aerobic oxidation of benzylimidates to primary α-ketoamides, a process involving the cleavage of benzylic C-H and C-O bonds. acs.org The imidate group plays a crucial role in facilitating this chemical process. acs.org

The selective aerobic oxidation of methylaromatics to benzaldehydes has also been achieved using a combination of heterogeneous catalysts, demonstrating the broader applicability of aerobic oxidation in organic synthesis. rsc.org

The following table provides examples of oxidative cross-coupling reactions involving imidates.

Reaction TypeReactantsCatalyst/OxidantProduct
C-H Arylation Benzimidate, Heteroarene[{RhCp*Cl₂}₂], Ag₂OBiheteroaryl-2-carbonitrile chim.it
Dihydrooxazole Synthesis Benzimidate, Paraformaldehyde, 1,3-DiketoneCu(I), O₂4,5-Dihydrooxazole acs.org
α-Ketoamide Synthesis BenzylimidateCu(II), O₂Primary α-Ketoamide acs.org
β C-H Amination Alcohol, ImidateIodine catalystβ-Amino alcohol derivative researchgate.net
Iodination-Catalyzed Transformations

Iodine and electrophilic iodine sources like N-Iodosuccinimide (NIS) serve as effective reagents and catalysts for the transformation of benzimidates. These reactions can proceed through either electrophilic substitution on the aromatic ring or through radical-mediated cyclization pathways for appropriately functionalized benzimidate derivatives.

One potential transformation is the direct electrophilic iodination of the benzimidate's aromatic ring. For the closely related compound ethyl benzimidate, electrophilic iodination using reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) can introduce an iodine atom at the ortho position of the benzene ring. vulcanchem.com This type of reaction is a fundamental method for halogenating aromatic systems. wikipedia.org

For benzimidates containing unsaturated alkyl chains, iodine-based reagents can catalyze complex cyclization reactions. O-homoallyl benzimidates, for example, undergo a facile and switchable iodocyclization when treated with NIS. organic-chemistry.org This transformation can be controlled to produce either 6-exo or 7-endo cyclization products, yielding iodo-substituted 1,3-oxazines or tetrahydro-1,3-oxazepines, respectively. organic-chemistry.orgresearchgate.net These iodinated heterocyclic products are valuable intermediates that can be further modified. organic-chemistry.orgresearchgate.net

The mechanism for such cyclizations can also involve radical pathways. An imidate can undergo N-iodination with an electrophilic iodine source. nih.govnsf.gov The resulting N-iodo imidate possesses a weak N-I bond that can be homolytically cleaved, often with visible light, to produce a nitrogen-centered radical. nih.govnsf.govrsc.org This radical can then participate in intramolecular reactions, such as a 1,5-hydrogen atom transfer (HAT), to facilitate further transformations. nih.govnsf.govrsc.org

Reactions with Arylhydrazine Hydrochlorides for Ester Arylhydrazones

This compound hydrochloride serves as a precursor for the synthesis of ester arylhydrazones. These compounds are valuable intermediates in the creation of various heterocyclic structures. A straightforward and mild method involves the reaction of this compound hydrochloride with arylhydrazine hydrochlorides. nih.gov

The reaction is typically carried out by treating the this compound hydrochloride with an equimolar mixture of an arylhydrazine hydrochloride and a base, such as sodium methoxide, in absolute methanol at room temperature. nih.gov The reaction proceeds via a nucleophilic attack of the arylhydrazine on the imidate. This pathway involves the loss of ammonia (B1221849) from the imidate, which is then replaced by the arylhydrazine nucleophile, leading to the formation of the corresponding arylhydrazone of methyl benzoate in moderate yields. nih.gov

The general procedure involves mixing equimolar amounts of the arylhydrazine hydrochloride and sodium methoxide in absolute methanol, followed by the addition of this compound. nih.gov After stirring at room temperature until completion, the product is isolated and purified, typically by column chromatography. nih.gov

Table 1: Synthesis of Ester Arylhydrazones from this compound Hydrochloride

Data sourced from Zhang, G. S. (2006). A Mild and Convenient Synthetic Method for Arylhydrazones of Methyl Benzoate. nih.gov

Sulfoxonium Ylide Derived Metal Carbenoid Insertion and Annulation

Transition-metal catalysis provides a powerful avenue for the transformation of benzimidates using sulfoxonium ylides. Specifically, rhodium-catalyzed reactions involving ethyl benzimidates (a close analog of this compound) and sulfoxonium ylides lead to the formation of complex heterocyclic structures through a C-H activation and annulation sequence. vulcanchem.com

In these transformations, sulfoxonium ylides serve as precursors to metal carbenoids. vulcanchem.comosu.edu The reaction of an ethyl benzimidate with a sulfoxonium ylide in the presence of a rhodium catalyst results in the synthesis of isoquinazolones. vulcanchem.com The proposed mechanism involves several key steps. Initially, the rhodium catalyst reacts with the sulfoxonium ylide to generate a rhodium carbenoid species. This carbenoid then undergoes insertion into the ortho C(sp²)–H bond of the benzimidate. vulcanchem.comsci-hub.se This is followed by an annulation cascade, ultimately yielding the isoquinazolone product. vulcanchem.com

This C-H functionalization strategy highlights the utility of combining the reactivity of sulfoxonium ylides with transition-metal catalysis to construct complex molecules from relatively simple precursors. vulcanchem.comsci-hub.se

Table of Compounds

Applications of Methyl Benzimidate in Complex Organic Synthesis

Role as a Key Building Block for Heterocyclic Scaffolds

Methyl benzimidate has been established as a crucial precursor in the synthesis of various nitrogen-containing heterocyclic systems. google.com The imidate moiety, characterized by a carbon-nitrogen double bond and an adjacent oxygen atom, provides a reactive site for cyclization reactions. It can react with a variety of dinucleophiles or participate in metal-catalyzed C-H activation and annulation sequences to form stable aromatic and non-aromatic rings. This capacity has been harnessed by synthetic chemists to develop efficient pathways to valuable heterocyclic scaffolds, including derivatives of imidazole (B134444), benzimidazole (B57391), isoquinoline (B145761), and oxazole (B20620).

The imidazole ring is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. This compound provides a direct and efficient route to this important heterocycle and its benzo-fused analogue, benzimidazole.

This compound hydrochloride has been specifically identified as a key starting material in the synthesis of chiral phenyldihydroimidazole derivatives. scientificlabs.iesigmaaldrich.comsigmaaldrich.com These structures are of significant interest in pharmaceutical development due to their potential biological activities. The reaction typically involves the condensation of the imidate with a chiral diamine, where the stereochemistry of the final product is directed by the chiral centers present in the amine starting material. While specific reaction details from primary research literature are not available, its application is noted in commercial chemical catalogs, highlighting its recognized utility in this area. sigmaaldrich.comguidechem.com

A significant advancement in the synthesis of highly substituted imidazoles involves the use of benzimidates, including the methyl variant. A notable method is the Zinc(II) chloride-catalyzed [3+2] cycloaddition reaction between a benzimidate and a 2H-azirine. organic-chemistry.orgorganic-chemistry.orgdntb.gov.ua This transformation is highly effective for creating multisubstituted imidazoles under mild conditions with a high tolerance for various functional groups. organic-chemistry.orgresearchgate.net

The reaction mechanism proceeds through the activation of the 2H-azirine by the Lewis acid catalyst, ZnCl₂, followed by nucleophilic attack from the nitrogen atom of the benzimidate. Subsequent ring-opening of the azirine and intramolecular cyclization leads to the formation of the imidazole ring. sioc-journal.cn This method allows for the strategic placement of substituents at the 2, 4, and 5-positions of the imidazole core, dictated by the structure of the starting benzimidate and 2H-azirine.

Table 1: Synthesis of Multisubstituted Imidazoles via ZnCl₂-Catalyzed [3+2] Cycloaddition organic-chemistry.org

EntryBenzimidate2H-AzirineProductYield
1This compound2,2-Dimethyl-3-phenyl-2H-azirine2,4-Diphenyl-5,5-dimethyl-5H-imidazole85%
2Methyl 4-methylbenzimidate2,2-Dimethyl-3-phenyl-2H-azirine5,5-Dimethyl-2-phenyl-4-(p-tolyl)-5H-imidazole87%
3Methyl 4-methoxybenzimidate2,2-Dimethyl-3-phenyl-2H-azirine4-(4-Methoxyphenyl)-5,5-dimethyl-2-phenyl-5H-imidazole81%
4This compound3-(4-Chlorophenyl)-2,2-dimethyl-2H-azirine4-(4-Chlorophenyl)-2-phenyl-5,5-dimethyl-5H-imidazole79%

Visible-light photoredox catalysis has emerged as a powerful tool for constructing complex heterocyclic systems under mild and environmentally friendly conditions. This strategy has been successfully applied to the synthesis of polycyclic imidazoles, such as benzimidazo[2,1-a]isoquinolinones. informahealthcare.com These reactions typically involve the radical cyclization of a pre-functionalized benzimidazole bearing an unactivated alkene. acs.orgrsc.orgnsf.gov Although this compound is not a direct participant in the key photochemical step, it serves as a fundamental building block for the synthesis of the necessary 2-arylbenzimidazole precursors. The classic condensation of a substituted o-phenylenediamine (B120857) with this compound (or the corresponding aldehyde followed by oxidation) provides the core benzimidazole structure, which is then elaborated with an alkene-containing moiety to prepare it for the visible-light-induced radical cyclization.

This compound is an effective directing group and reaction partner in transition metal-catalyzed C-H activation and annulation reactions for the synthesis of isoquinoline and isoquinazolone scaffolds. These frameworks are present in many natural products and pharmacologically active molecules.

Rhodium-catalyzed reactions have proven particularly effective in this context. For instance, the annulation of ethyl benzimidates with sulfoxonium ylides, driven by a rhodium catalyst, facilitates a bis-2,6-ortho-C–H functionalization sequence to produce isoquinazolones. thieme-connect.com The imidate nitrogen atom acts as a directing group, guiding the metal catalyst to activate the ortho-C-H bonds of the phenyl ring for subsequent carbenoid insertion and cyclization. thieme-connect.com While many examples in the literature utilize ethyl benzimidate, the reactivity is analogous for this compound. Similarly, rhodium(III)-catalyzed C-H activation of benzimidates and their subsequent coupling with diazo compounds or allyl carbonates provide efficient routes to substituted isoquinolines. rsc.orgrsc.org These methods are valued for their high atom economy and ability to construct complex fused systems in a single step. sioc-journal.cn

Table 2: Rhodium-Catalyzed Synthesis of Isoquinoline and Isoquinazolone Derivatives from Benzimidates

EntryBenzimidate TypeCoupling PartnerCatalyst SystemProduct TypeYieldRef
1Ethyl benzimidateSulfoxonium ylide[Rh(cod)₂]OTf / BINAPIsoquinazolone78% thieme-connect.com
2Ethyl benzimidateAllyl methyl carbonate[CpRhCl₂]₂ / Cu(acac)₂Isoquinoline75% rsc.org
3Ethyl benzimidateDiazooxindole[CpRhCl₂]₂ / AgOAcIndene[1,2-c]isoquinoline85% sioc-journal.cn
4Ethyl benzimidateα-Aroyl sulfur ylide[Cp*RhCl₂]₂ / AgSbF₆Pyrano[4,3,2-ij]isoquinoline76% acs.org

The oxazole and its partially saturated analog, dihydrooxazole (oxazoline), are important five-membered heterocycles. This compound has been utilized as a versatile starting material for accessing both of these structures through innovative radical-mediated pathways.

A direct, one-pot protocol for converting benzimidates into oxazoles has been developed, which proceeds via a tandem C-H oxidation. nsf.gov This method uses visible light and a combination of cesium iodide (CsI) and a hypervalent iodine reagent, PhI(OAc)₂, to facilitate a sequence involving β C-H amination to a transient oxazoline (B21484) intermediate, followed by in-situ oxidation to the aromatic oxazole. informahealthcare.comnsf.govresearchgate.net The choice of a less polar solvent, such as toluene, was found to be critical for promoting the second oxidation step to achieve aromatization directly. nsf.gov

Furthermore, the synthesis of 4,5-dihydrooxazoles (oxazolines) can be achieved through a copper(I)-catalyzed aerobic oxidative cross-coupling reaction of benzimidates. acs.org This approach allows for the regioselective formation of the dihydrooxazole ring, which is a valuable chiral ligand and intermediate in asymmetric synthesis. The reaction of nitriles, the precursors to this compound, with amino alcohols also provides a well-established route to oxazolines. torontomu.caorganic-chemistry.org

Table 3: Synthesis of Oxazole and Dihydrooxazole Derivatives from Benzimidates

EntryImidateReagentsProductYieldRef
1Methyl 2,2,2-trichloroethyl benzimidateCsI, PhI(OAc)₂, visible light2-Phenyl-5-(trichloromethyl)oxazole76% nsf.gov
2This compoundCuI, O₂ (air)4,5-Disubstituted-4,5-dihydrooxazoleN/A acs.org
Diverse Substitution Patterns in Imidazole Rings

Synthesis of Other Heterocyclic Systems (e.g., Pyrazoles)

While the classic Knorr synthesis, involving the condensation of 1,3-dicarbonyl compounds with hydrazines, is a primary route to pyrazoles, this compound serves as a valuable precursor for a different range of heterocyclic structures. beilstein-journals.orgmdpi.com Its utility is particularly noted in annulation reactions to build fused ring systems.

Research has demonstrated that methyl benzimidates can react with diazo compounds in the presence of a rhodium catalyst. researchgate.netrsc.org This process involves a dual C-H functionalization and annulation cascade, leading to the formation of pyran-fused isoquinoline derivatives. researchgate.net This method is advantageous due to its one-pot nature and the ability to generate diverse, complex heterocyclic products under mild conditions. researchgate.net Further exploration has shown that benzimidates can be used to synthesize other heterocycles such as 4,5-dihydrooxazoles and chiral phenyldihydroimidazole derivatives. researchgate.net

Table 1: Heterocyclic Systems Synthesized Using Benzimidate Scaffolds

Starting Material Reagent Catalyst Product Heterocycle
This compound Diazo Compound Rhodium(II) acetate Pyran-fused Isoquinoline
Benzimidate Amino Acids Copper(I) Triazines
Benzimidate - - 4,5-Dihydrooxazoles

Utilization in N-Benzimidoyl Compound Preparation

This compound hydrochloride is a key reagent for the synthesis of N-benzimidoyl compounds. A notable application is in the preparation of lipid derivatives, which can serve as standards for identifying metabolites in toxicological studies. nih.gov

For instance, N-benzimidoyl-(1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine) was synthesized by reacting this compound hydrochloride with 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine. nih.gov The reaction is typically conducted in ethanol (B145695) with triethylamine, which acts as a base to neutralize the hydrochloride salt, and the mixture is heated to reflux. This synthesis provides a standard compound for comparison against lipid extracts from biological samples to identify potential N-benzimidoyl adducts formed from the metabolism of certain xenobiotics. nih.gov This method has been successfully used to characterize unexpected non-proteinaceous material observed in studies of drug metabolism. nih.gov

Reaction Example: Synthesis of an N-Benzimidoyl Phospholipid

Reactants : this compound hydrochloride, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine, Triethylamine

Solvent : Ethanol

Conditions : Reflux for 2 hours

Product : N-Benzimidoyl-(1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine) nih.gov

Application in Peptide Synthesis Methodologies

The precise construction of peptide bonds is fundamental to chemical biology. This compound has found applications in this field, both as a direct participant in bond formation and as a tool for modifying existing peptide and protein structures.

Peptide synthesis requires the activation of a carboxylic acid group on one amino acid to facilitate its reaction with the amino group of another. mdpi.com This is the primary function of a coupling agent. bachem.com this compound hydrochloride acts as such a reagent. ontosight.ai Its mechanism involves the activation of carboxyl groups, rendering them more susceptible to nucleophilic attack by an amino group, which is the crucial step in forming a peptide bond. ontosight.ai While many coupling reagents exist, such as carbodiimides (DCC, EDC) and phosphonium (B103445) salts (PyBOP), this compound offers a distinct method for this critical transformation in peptide and protein synthesis. ontosight.aipeptide.com

Beyond building peptides from scratch, the specific modification of existing protein structures is crucial for studying their function, a practice known as late-stage functionalization. acs.org this compound is employed as an imidating reagent for this purpose. ontosight.aisigmaaldrich.com

A specific example is the modification of lysine (B10760008) residues in peptides. The free ε-amino group of a lysine side chain can be targeted by this compound to form an acetimidate analog. This has been demonstrated with a cyclic Lys-Gly-Asp peptide, where this compound hydrochloride was used to convert the lysine residue. sigmaaldrich.com This modification can alter the charge and binding properties of the peptide or protein, enabling the introduction of specific labels or functional groups for further analysis. ontosight.ai

The origin of life and the formation of the first biopolymers like peptides are areas of intense scientific inquiry. Recent research has explored non-enzymatic, prebiotically plausible pathways for peptide bond formation. One such paradigm involves the central role of a peptidyl amidine intermediate. nih.govnih.gov

In this model, peptide ligation is catalyzed by simple thiols in neutral water. chemrxiv.org The reaction couples kinetically stable α-amidonitriles with amino acids to form a peptidyl amidine. chemrxiv.org This intermediate subsequently undergoes intramolecular amide-assisted hydrolysis to yield the native peptide bond. ucl.ac.uk This pathway is highly selective for producing proteinogenic α-peptides and can proceed even with functional side chains like that of lysine remaining unprotected. nih.gov While this research focuses on amidonitriles as the starting point, the peptidyl amidine is the key reactive intermediate. The structure of an amidine (R-C(=NH)-N(R')R'') is closely related to the imidate functional group (R-C(=NH)-OR') of this compound, placing imidate chemistry at the heart of these novel peptide synthesis paradigms.

Table 2: Chemical Compounds Mentioned

Compound Name
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine
1,3-dicarbonyl compounds
4,5-dihydrooxazoles
Amino acids
Benzimidates
Chiral phenyldihydroimidazole
Diazo compounds
Dicyclohexylcarbodiimide (DCC)
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Hydrazines
Isoquinolines
Lys-Gly-Asp peptide
Lysine
This compound
This compound hydrochloride
N-benzimidoyl compounds
N-Benzimidoyl-(1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine)
Peptidyl amidine
Pyran-fused isoquinolines
Pyrazoles
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
Rhodium(II) acetate
Thiols
Triethylamine

Catalytic Transformations Mediated by or Involving Methyl Benzimidate

Metal-Catalyzed Processes

Rhodium catalysis has been extensively employed for the C-H activation and annulation of methyl benzimidates, providing access to a diverse array of nitrogen-containing heterocyclic compounds. These reactions often proceed with high regioselectivity and functional group tolerance.

One notable application is the synthesis of trifluoromethyl-decorated benzo[de] researchgate.netnaphthyridines. This transformation is achieved through a Rh(III)-catalyzed dual C-H activation and cascade annulation of benzimidates with CF3-imidoyl sulfoxonium ylides. acs.org The process involves the formation of four new chemical bonds. acs.org

Pyran-fused isoquinoline (B145761) derivatives can also be prepared via rhodium-catalyzed dual C-H functionalization/annulation of methyl benzimidates with diazo compounds. thieme-connect.com This one-pot procedure is characterized by its broad substrate scope and mild reaction conditions, making it a powerful tool for constructing fused heteroarenes. thieme-connect.com The resulting products have shown potential as fluorescent materials. thieme-connect.com

Furthermore, rhodium(III)-catalyzed C-H/N-H bond functionalization of benzimidates with α-chloroaldehydes yields isoquinolin-3-ol derivatives. sci-hub.se A key feature of this process is the evolution of hydrogen gas, indicating that no external oxidants are required. sci-hub.se The proposed mechanism involves the formation of a five-membered rhodacycle intermediate. sci-hub.se

The versatility of rhodium catalysis is further demonstrated in the tunable C(sp²)–H bond functionalization of aryl imidates with cyclic 1,3-diones. acs.org By adjusting the reaction conditions and substrates, this system can selectively produce aryl nitriles and various nitrogen-containing heterocycles. acs.org Both methyl and isopropyl benzimidates are suitable substrates for this transformation. acs.org

Recent advances have also highlighted the use of Rh(III) catalysis in the synthesis of 7H-indolo[2,3-c]isoquinolines from aryl imidates and 3-diazoindolin-2-imines. rsc.org This method is notable for its mild conditions and the ability to use a low catalyst loading. rsc.org

Table 1: Examples of Rhodium-Catalyzed Reactions with Methyl Benzimidate

Product TypeReactantsCatalyst SystemKey Features
Trifluoromethyl-decorated benzo[de] researchgate.netnaphthyridinesBenzimidates and CF3-imidoyl sulfoxonium ylidesRh(III)Dual C-H activation, cascade annulation, formation of four new bonds. acs.org
Pyran-fused isoquinolinesMethyl benzimidates and diazo compoundsRhodiumDual C-H functionalization/annulation, one-pot procedure, fluorescent products. thieme-connect.com
Isoquinolin-3-olsBenzimidates and α-chloroaldehydesRh(III)C-H/N-H bond functionalization, hydrogen evolution, no external oxidant. sci-hub.se
Aryl nitriles and N-heterocyclesAryl imidates and cyclic 1,3-dionesRh(III)Tunable regioselectivity, cascade directing group transformation. acs.org
7H-indolo[2,3-c]isoquinolinesAryl imidates and 3-diazoindolin-2-iminesRh(III)Mild conditions, low catalyst loading. rsc.org

Copper catalysts are effective in mediating oxidative transformations involving imidates, including this compound. These reactions often utilize molecular oxygen as a sustainable oxidant.

A significant application is the synthesis of primary α-ketoamides from benzylimidates. researchgate.netacs.org This copper(II)-mediated aerobic oxidation proceeds via the cleavage of benzylic C-H and C-O bonds, with alcohol as the only byproduct. acs.org The reaction is praised for its wide substrate scope, mild conditions, and scalability. researchgate.netacs.org

Copper catalysis also facilitates the oxidative coupling of sulfoximines with various partners. For instance, the dehydrogenative C-N coupling of NH-sulfoximines with terminal alkynes is catalyzed by copper. d-nb.info Additionally, copper(II)-catalyzed aerobic oxidative synthesis of triaryl-1,2,3-triazoles and triaryl-1,2,4-triazoles from bisarylhydrazones has been developed. rsc.org

Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org While specific examples detailing the use of this compound as a primary substrate in widely-known palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira are not as prevalent in the provided search results, the general principles of these reactions are well-established for a vast range of substrates. thieme-connect.commdpi.com These reactions typically involve the oxidative addition of an aryl or vinyl halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the cross-coupled product. uwindsor.ca The development of specialized ligands has been crucial for the success of these transformations. researchgate.net

A study on the assembly of pyran-fused isoquinolines mentions the late-stage functionalization of the products via Pd-catalyzed Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, demonstrating the compatibility of the core structure (derived from this compound) with these powerful synthetic methods. thieme-connect.com

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for various transformations. nih.gov Nickel catalysts can participate in a range of reactions, including cross-coupling and C-H activation. nih.gov

One notable nickel-catalyzed reaction involving an imidate is the 1,4-aryl rearrangement of aryl N-benzylimidates. rsc.org This process occurs through the cleavage of C-O and C-H bonds, leading to the arylation of the benzylic C-H bond of a benzylamine (B48309) building block using a phenol (B47542) as the aryl source. rsc.org This reaction produces elaborate diarylmethylamine derivatives. rsc.org

Nickel is also effective in catalyzing the Kumada cross-coupling reaction of benzylic sulfonamides with Grignard reagents, a transformation analogous to those involving other benzylic electrophiles. mdpi.com Furthermore, nickel catalysts have been used for the functionalization of C-S bonds in aryl and benzyl (B1604629) methyl sulfides. rsc.org

Silver catalysts are utilized in various synthetic transformations, including the synthesis of amidines. While the direct silver-catalyzed synthesis of amidines from this compound is not explicitly detailed in the provided results, silver is often used as a co-catalyst or activator in other transition metal-catalyzed reactions. For example, AgSbF6 and AgOAc are frequently used in Rh(III)-catalyzed C-H activation reactions involving imidates to facilitate the generation of the active catalytic species. mdpi.com

Silver catalysis is also employed in the synthesis of amides from aldehydes and amines. google.com Furthermore, a synergistic Ag+/Cu2+/S2O82- system in water can induce the oxidative decarboxylation of N-acyl amino acids to form imides. researchgate.net

Other transition metals like cobalt have been used for the synthesis of quinazolines via C-H activation, reacting benzimidates with dioxazolones in the presence of a Co catalyst and a silver activator. frontiersin.org

Chromium catalysis offers a unique approach for the para-selective alkylation of benzamide (B126) derivatives, a process that proceeds through a benzimidate intermediate. nih.gov This reaction involves the formation of arylated quaternary carbon centers by reacting benzamide derivatives with tertiary alkylmagnesium bromides. nih.gov

The mechanism is believed to involve the in-situ formation of a benzimidate species through the reaction of the benzamide with the Grignard reagent. researchgate.net This benzimidate then coordinates to a low-valent chromium species. nih.gov The para-alkylation is proposed to occur via a radical-type nucleophilic substitution. nih.gov The use of a low-cost chromium(III) salt, combined with an additive like trimethylsilyl (B98337) bromide, enables this highly selective transformation at room temperature. nih.gov This method is notable for its high para-selectivity, preventing the formation of ortho-alkylated byproducts. nih.gov

Silver-Catalyzed and Other Transition Metal Systems for Amidine Synthesis

Organocatalytic Approaches

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions and has become a third pillar of asymmetric catalysis, alongside metal catalysis and biocatalysis. mdpi.com These catalysts operate through various activation modes, often mimicking the strategies of enzymes.

Principles and Development of Organocatalysis

The foundation of organocatalysis lies in the ability of small organic molecules to act as Lewis acids, Lewis bases, Brønsted acids, or Brønsted bases to activate substrates. researchgate.net This field has grown significantly, providing powerful tools for the enantioselective construction of various chemical bonds. mdpi.com Organocatalysts are generally classified by their mode of activation, which can be either covalent or non-covalent. mdpi.com

Covalent catalysis involves the formation of a transient covalent bond between the catalyst and the substrate, leading to activated intermediates. A prime example is aminocatalysis, where chiral primary or secondary amines react with carbonyl compounds to form nucleophilic enamines or electrophilic iminium ions. acs.org Non-covalent catalysis relies on weaker interactions, such as hydrogen bonding, to activate and organize substrates. mdpi.commdpi.com Chiral thioureas, ureas, and phosphoric acids are prominent examples of non-covalent catalysts that can activate electrophiles and direct the approach of nucleophiles through a network of hydrogen bonds, often in a bifunctional manner where one part of the catalyst acts as a Brønsted acid and another as a Brønsted base. nih.gov This dual activation is a key strategy for achieving high levels of stereocontrol. nih.gov

Nucleophilic Dearomatization Reactions

Nucleophilic dearomatization is a powerful strategy for converting flat, aromatic compounds into complex, three-dimensional molecules, which are valuable in medicinal chemistry and natural product synthesis. acs.orgacs.org The process typically requires activation of the aromatic ring to overcome its inherent stability. acs.org In the context of aza-aromatics like pyridines, this is often achieved by functionalizing the nitrogen atom to form a more electrophilic pyridinium (B92312) salt. acs.org

Organocatalysis has been successfully applied to the enantioselective nucleophilic dearomatization of activated azaarenes. mdpi.commdpi.com These reactions employ various organocatalytic activation modes. For instance, chiral phosphoric acids can act as anion-binding catalysts, forming a chiral ion pair with the azaarenium salt that guides the nucleophile's attack enantioselectively. mdpi.comacs.org Another strategy involves the use of chiral secondary amines to generate nucleophilic enamines from aldehydes, which then attack the activated pyridine (B92270) ring. acs.org

While a wide range of nucleophiles, including indoles, enolates, and organosilanes, have been used in these organocatalytic dearomatization reactions, specific examples employing this compound as the nucleophile are not prominent in the reviewed scientific literature. mdpi.comacs.orgacs.orgsemanticscholar.org The principles of organocatalytic dearomatization, however, provide a framework for potential future applications involving diverse nucleophilic species.

N-Heterocyclic Carbene (NHC) Catalysis in Imidazole (B134444) Synthesis

N-Heterocyclic carbenes (NHCs) are a class of stable carbenes that have found widespread use as both ligands in organometallic chemistry and as potent nucleophilic organocatalysts themselves. nih.gov In organocatalysis, NHCs are known for their ability to induce umpolung (polarity inversion) of aldehydes, but they also participate in other transformations.

One notable application involving a benzimidate substrate is the synthesis of multisubstituted imidazoles. A ZnCl₂-catalyzed [3+2] cycloaddition reaction between benzimidates and 2H-azirines provides a direct route to these important heterocyclic structures under mild conditions with good yields. acs.orgnih.gov Although this specific example uses a metal salt as the catalyst, it highlights the utility of benzimidates as key building blocks for imidazoles. In a purely organocatalytic approach, thiazolium salts, which are precursors to NHCs, have been used to catalyze the addition of aldehydes to acyl imines, generating an α-ketoamide intermediate that subsequently cyclizes to form an imidazole in a one-pot sequence. mdpi.com Another relevant method involves the co-catalysis of an NHC and a photocatalyst to couple carboxylic acids with acyl imidazoles to produce ketones. researchgate.net

ReactantsCatalystProductYieldReference
Benzimidates and 2H-azirinesZnCl₂Multisubstituted imidazolesGood acs.orgnih.gov
Aldehyde and Acyl imineThiazolium saltSubstituted imidazole- mdpi.com
Carboxylic acids and Acyl imidazolesNHC / PhotocatalystKetone- researchgate.net

Amino Acid and Peptide-Based Organocatalysis

Drawing inspiration from enzymes, chemists have developed organocatalysts based on natural building blocks like amino acids and short peptide sequences. nih.govnih.gov Proline, in particular, is a famously effective "simple enzyme" that catalyzes reactions through both enamine and iminium ion intermediates. ethz.ch Peptides can adopt specific secondary structures, such as β-turns or α-helices, creating a defined chiral environment that orients substrates and promotes highly stereoselective transformations. nih.govethz.ch These catalysts have been successfully used in a variety of reactions, including conjugate additions, aldol (B89426) reactions, and atroposelective halogenations. nih.govethz.chnih.gov

The catalytic activity often arises from the cooperative action of different functional groups within the peptide. nih.gov For instance, a terminal proline residue might engage in covalent aminocatalysis, while other amino acid side chains or the peptide backbone provide crucial non-covalent interactions, such as hydrogen bonds, to bind the second substrate and stabilize the transition state. nih.govresearchgate.net While peptides have been shown to catalyze a wide array of transformations, the use of this compound as a substrate in these reactions is not extensively documented. However, this compound has been employed as a chemical tool to modify peptides; it serves as an imidating reagent that specifically reacts with the ε-amino group of lysine (B10760008) residues to form acetimidate analogs, thereby altering the protein's structure and function. researchgate.net A copper(I)-catalyzed reaction for the C(sp³)–H functionalization of amino acids with benzimidate has also been reported, though this falls under metal catalysis rather than organocatalysis. mdpi.com

Mechanistic Investigations of Catalyzed Reactions

Understanding the reaction mechanism is crucial for optimizing existing catalysts and designing new, more efficient ones. Mechanistic studies in organocatalysis often focus on identifying the active catalytic species, key intermediates, and the nature of the interactions that control reactivity and stereoselectivity.

For reactions involving the dearomatization of azaarenium salts, mechanistic proposals often invoke the formation of a well-organized supramolecular assembly. mdpi.com In anion-binding catalysis, for example, a chiral hydrogen-bond-donor catalyst complexes the anion of the azaarenium salt. This creates a chiral ion pair where the catalyst shields one face of the electrophilic azaarenium cation, directing the nucleophile to the other face, thus ensuring high enantioselectivity. mdpi.com DFT calculations and control experiments have supported these models, highlighting the importance of hydrogen bonding in controlling selectivity. acs.org

In the context of imidazole synthesis from benzimidates and 2H-azirines, a plausible mechanism involves the Lewis acidic catalyst (e.g., ZnCl₂) activating the azirine. This facilitates a [3+2] cycloaddition with the benzimidate, which acts as the two-atom component, to form the imidazole ring. acs.orgnih.gov

Mechanistic studies of peptide-catalyzed reactions have revealed the importance of the peptide's secondary structure. For instance, in the conjugate addition of aldehydes to nitroolefins catalyzed by H-Pro-Pro-Xaa type tripeptides, it was found that the peptide adopts a β-turn conformation. This pre-organized structure creates a specific binding pocket where an intramolecular salt-bridge and hydrogen bonds work in concert to activate the substrates and control the stereochemical outcome. Similarly, in peptide-catalyzed atroposelective bromination, NMR studies have provided evidence for a multidentate association between the peptide catalyst and the substrate, involving crucial hydrogen bonding interactions. nih.govnih.gov These detailed investigations underscore that even short peptides can create sophisticated, enzyme-like active sites that rely on a network of weak interactions to achieve high catalytic efficiency and selectivity. nih.gov

Computational and Theoretical Studies of Methyl Benzimidate

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable in modern chemistry for studying molecular structures, properties, and reaction mechanisms. mdpi.com Among the various methods, Density Functional Theory (DFT) has emerged as a widely used approach due to its balance of accuracy and computational efficiency, making it suitable for studying molecules of biological and chemical interest. frontiersin.orgmdpi.com

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to calculate various molecular properties of chemical compounds. irjweb.com DFT calculations are valuable for understanding the geometry, electronic properties, and reactivity of molecules. bohrium.com

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as structural optimization. taltech.ee This process identifies the geometry that corresponds to a minimum on the potential energy surface. taltech.ee For flexible molecules, conformational analysis, which involves exploring different spatial arrangements arising from bond rotations, is crucial for identifying the most stable conformers. taltech.eenih.gov

Computational studies on related compounds, such as methyl benzoate (B1203000), have utilized DFT methods like B3LYP with basis sets such as 6-311+G(d,p) to determine equilibrium geometries. nih.gov For methylcarbamate, calculations at the B3LYP/6-311++G(2d, p) and B3LYP/cc-pVDZ levels have been shown to accurately reproduce experimental geometric parameters. researchgate.net The process of optimizing a geometry to find its local minimum on the potential energy surface is a computationally intensive part of conformational analysis. taltech.ee

Table 1: Representative Optimized Geometrical Parameters for Related Compounds from DFT Calculations

No specific data for methyl benzimidate was found in the search results. The table below is illustrative of the types of parameters obtained from DFT calculations for similar molecules.

Parameter Compound DFT Method/Basis Set Calculated Value Experimental Value
C-O Bond Length Methyl Benzoate B3LYP/6-311+G(d,p) 1.35 Å ~1.36 Å
C=O Bond Length Methyl Benzoate B3LYP/6-311+G(d,p) 1.21 Å ~1.22 Å
C-N Bond Length 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid B3LYP/6-311++G(d,p) 1.304 Å - 1.460 Å 1.313 Å - 1.468 Å mdpi.com

This table is for illustrative purposes. Specific optimized geometrical parameters for this compound would require dedicated DFT calculations.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. chemmethod.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.commdpi.com A larger energy gap generally implies higher stability and lower chemical reactivity. mdpi.com

DFT calculations are widely used to determine HOMO and LUMO energies and the corresponding energy gap. irjweb.comresearchgate.net For instance, in a study of a triazine derivative, DFT calculations with the B3LYP/6-311++G(d,p) basis set were used to compute these values. irjweb.com The HOMO-LUMO gap is a key indicator of chemical stability and can be used to understand charge transfer within the molecule. mdpi.com

Table 2: Illustrative HOMO-LUMO Energies and Energy Gaps from DFT Calculations

No specific data for this compound was found in the search results. The table below presents representative data for other organic molecules to illustrate the concept.

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV) DFT Method/Basis Set
N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine -6.2967 -1.8096 4.4871 B3LYP/6-31G irjweb.com
3-Chloro-4-hydroxyquinoline -6.53 -1.90 4.63 B3LYP/6-311++G(d,p) ijcce.ac.ir

This table is for illustrative purposes. Specific HOMO-LUMO data for this compound would require dedicated DFT calculations.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential around a molecule. numberanalytics.comlibretexts.org These maps are invaluable for understanding a molecule's charge distribution and predicting its reactivity towards charged species. numberanalytics.comuni-muenchen.de MEPs are color-coded, with red typically indicating electron-rich regions (negative potential) that are susceptible to electrophilic attack, and blue indicating electron-deficient regions (positive potential) that are prone to nucleophilic attack. researchgate.netresearchgate.net

DFT calculations are employed to generate these maps by calculating the electrostatic potential at various points on the molecule's electron density surface. uni-muenchen.de The distribution of Mulliken atomic charges, another output of quantum chemical calculations, provides a quantitative measure of the partial charge on each atom, complementing the visual information from the MEP map. epstem.net For example, in studies of benzimidazole (B57391) derivatives, MEP maps have been used to identify reactive sites for intermolecular interactions. researchgate.net

Theoretical vibrational analysis through DFT calculations is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, researchers can predict the positions of absorption bands corresponding to specific molecular motions, such as bond stretching and bending. osti.gov

For instance, in the study of methyl benzoate, DFT calculations at the B3LYP/6-311+G(d,p) level were used to compute the vibrational frequencies, which showed good agreement with the experimental FT-IR and FT-Raman spectra after scaling. nih.gov Potential Energy Distribution (PED) analysis is often performed to provide a quantitative assignment of each vibrational mode, indicating the contribution of different internal coordinates to that mode. mdpi.com This detailed assignment helps in understanding the fundamental structural vibrations of the molecule. nih.gov

Table 3: Example of Calculated vs. Experimental Vibrational Frequencies for a Related Compound (Methyl Benzoate)

No specific data for this compound was found in the search results. The table below is an example for a similar molecule.

Vibrational Mode Calculated Frequency (cm⁻¹) (Scaled) Experimental Frequency (cm⁻¹) (FT-IR) Assignment
C=O Stretch ~1725 1724 Stretching of the carbonyl group
C-O Stretch ~1275 1278 Stretching of the ester C-O bond
Ring C-C Stretch ~1600 1602 Stretching of the benzene (B151609) ring

Source: Adapted from findings on methyl benzoate. nih.gov Specific data for this compound would require dedicated calculations and experimental spectra.

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. mdpi.com Computational methods, particularly DFT, are used to predict the NLO properties of molecules. nih.gov Key NLO parameters include the linear polarizability (α) and the first-order hyperpolarizability (β), which quantify the molecule's response to an applied electric field. ijcce.ac.ir

Molecules with large hyperpolarizability values often feature electron-donating and electron-accepting groups connected by a π-conjugated system, facilitating intramolecular charge transfer. frontiersin.org DFT calculations, using functionals like B3LYP or CAM-B3LYP, can estimate these properties, guiding the design of new molecules with enhanced NLO responses. mdpi.comfrontiersin.org For example, studies on triazole derivatives have used DFT to investigate their NLO potential by calculating parameters like polarizability and hyperpolarizability. nih.gov

Table 4: Compounds Mentioned in the Article

Compound Name
This compound
Methyl benzoate nih.gov
Methylcarbamate researchgate.net
2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid mdpi.com
N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine irjweb.com
3-Chloro-4-hydroxyquinoline ijcce.ac.ir
(E)-N-(4-(dimethylamino)-6-styryl-1,3,5-triazin-2-yl)acetamide bohrium.com
2-bromo-3-methyl-1,4-naphthoquinone osti.gov
2-chloromethyl-3-methyl-1,4-naphthoquinone osti.gov
2-ethylthio-3-methyl-1,4-naphthoquinone osti.gov
2-methyl-3-phytyl-1,4-naphthoquinone osti.gov
2,3-dimethyl-1,4-naphthoquinone osti.gov
2-methyl-1,4-naphthoquinone osti.gov
N-(2-methoxyphenyl) benzamide (B126) researchgate.net
Methyl valerate (B167501) rsc.org
2-mercaptobenzimidazole researchgate.net
N-methyl-4,5-diazacarbazole researchgate.net
4-(5-methyl-thiophene-2-yl)benzothiadiazole researchgate.net
2-(3-methyl-5-methylene-4-oxothiazolidin-2-ylidene)-malonomitrile researchgate.net
3-methyl-5-methylene-2-thioxothiazolodin-4-one researchgate.net
2-methylenemalononitrile researchgate.net
2-cynaoacryli-caidmethylester researchgate.net
N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide nih.gov
3-bromobenzoic acid nih.gov
methyl-3-bromobenzoate nih.gov
Vibrational Spectroscopy Predictions and Assignments

Post-Hartree-Fock and Coupled Cluster Methods

Post-Hartree-Fock methods are a class of ab initio quantum chemistry techniques that improve upon the foundational Hartree-Fock (SCF) method by more accurately accounting for electron correlation. youtube.com The Hartree-Fock method treats electron repulsion as an average effect, which is a significant approximation. youtube.com Methods like Møller-Plesset perturbation theory (MP2, MP3, etc.) and Configuration Interaction (CI) introduce corrections to address this limitation. youtube.com

Coupled Cluster (CC) theory, in particular, stands out as a highly accurate and reliable post-Hartree-Fock method, especially for smaller molecules. maplesoft.com It offers a size-extensive and size-consistent approach, meaning the accuracy scales correctly with the size of the system, a drawback of truncated CI methods. maplesoft.com The Coupled-Cluster Singles and Doubles (CCSD) model, and its extension with a perturbative triples correction, CCSD(T), are often considered the "gold standard" in quantum chemistry for their ability to yield highly accurate results. researchgate.netmsu.edu These methods are computationally demanding, with scaling factors that increase rapidly with the size of the system, but they provide benchmark-quality data against which other, more computationally efficient methods can be compared. researchgate.netchemrxiv.org For instance, the accuracy of various density functional theory (DFT) methods is often evaluated against CCSD(T) results for benchmark datasets of molecular properties and reaction energies. chemrxiv.org

Scaled Quantum Mechanical (SQM) Force Field Calculations

Scaled Quantum Mechanical (SQM) force field calculations offer a pragmatic approach to obtaining highly accurate vibrational frequencies and force constants for molecules. This method begins with the computation of a harmonic force field using an ab initio method, typically Hartree-Fock or a density functional theory (DFT) level of theory. researchgate.net It is well-established that such direct calculations often overestimate vibrational frequencies. researchgate.net

To correct for this systematic error, the calculated force field is scaled using a set of empirical scale factors. These factors are optimized to reproduce experimentally observed frequencies for a set of related molecules. researchgate.net For example, in a study of benzonitrile (B105546), a molecule structurally related to this compound, the force field calculated at the Hartree-Fock level with a 4-21G basis set was scaled using factors optimized for benzene and HCN. researchgate.net The resulting SQM force field yielded frequencies that were in excellent agreement with the experimental assignments for benzonitrile and its deuterated isotopologues. researchgate.net This approach combines the rigor of quantum mechanical calculations with empirical refinement to provide a powerful tool for vibrational analysis.

Mechanistic Elucidation through Computational Chemistry

Computational chemistry provides powerful tools to unravel the intricate details of chemical reaction mechanisms, offering insights that are often inaccessible through experimental means alone.

Reaction Pathway Mapping and Transition State Analysis

A central goal of computational mechanistic studies is to map the potential energy surface (PES) of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most crucially, the transition states that connect them. Transition state theory is a fundamental concept in chemical kinetics, describing the fleeting, high-energy arrangement of atoms that must be achieved for a reaction to proceed. ethernet.edu.et

For example, in the rhodium/copper-catalyzed reaction of ethyl benzimidates with nitrosobenzenes to form 1H-indazoles, computational studies proposed a detailed reaction pathway. nih.gov The mechanism was suggested to begin with the coordination of the imidate to the catalyst, followed by C-H activation to form a rhodacycle intermediate. nih.gov Subsequent migratory insertion of the Rh-C bond into the N=O group leads to a six-membered rhodacycle, which then undergoes further transformation to yield the final product. nih.gov Similarly, computational analysis of the hydrolysis of methylbenzimidatium ions suggests that the reaction proceeds through an A-2 mechanism, where the rate-determining step is the attack of a water molecule on the protonated or methylated substrate to form a tetrahedral intermediate. cdnsciencepub.com

Kinetic Parameter Prediction and Correlation with Experimental Data

Beyond mapping reaction pathways, computational methods can be used to predict key kinetic parameters, such as activation energies (Ea) and pre-exponential factors (A), which together determine the rate constant (k) of a reaction via the Arrhenius equation. ovgu.de These theoretical predictions can then be compared with experimentally determined values to validate the proposed mechanism.

Computational studies on bioconjugation reactions have calculated the Gibbs free energy (ΔG) for the reaction of this compound with lysine (B10760008) side chains, providing a thermodynamic overview of this important modification. mdpi.com The calculated ΔG of approximately -18 kJ/mol in water indicates a moderately favorable reaction. mdpi.com In other systems, such as the hydrolysis of benzamide, theoretical curves derived from proposed mechanisms involving multiple parallel reactions have been shown to fit well with experimental data across a range of acid concentrations and temperatures. cdnsciencepub.com However, discrepancies can arise. For instance, while computational models can predict reaction rates, achieving high accuracy requires careful consideration of the chosen theoretical level and the inclusion of environmental effects, such as solvent. mdpi.com The correlation coefficient is often used to judge the quality of the fit between predicted and experimental data, but it may not always be a sufficient criterion for assessing the predictive power of the kinetic parameters. mdpi.com

Predicted vs. Experimental Kinetic Data
ReactionComputational MethodPredicted Parameter (Unit)Experimental Value (Unit)Source
This compound + LysineM06-2X/6-311+G(2df,2p)//B3LYP/6-31G(d)ΔG (kJ/mol)~ -18 mdpi.com
Benzamide Hydrolysis (3 H₂O pathway, 25°C)Mechanism-based fitlog(k) vs. AcidityMatches experimental curve cdnsciencepub.com
Benzamide Hydrolysis (1 H₂O pathway, 25°C)Mechanism-based fitlog(k) vs. AcidityMatches experimental curve cdnsciencepub.com

Investigation of Substituent Effects on Reactivity

Substituents on a core molecular scaffold can profoundly influence reaction rates and mechanisms. scielo.org.mx Computational studies are particularly adept at systematically investigating these effects by modifying the parent structure and calculating the resulting changes in electronic properties and reaction barriers. Linear free energy relationships, such as the Hammett equation, provide a framework for quantifying these substituent effects. chalmers.sensf.gov

The Hammett equation relates the logarithm of the rate constant (or equilibrium constant) of a reaction to a substituent constant (σ) and a reaction constant (ρ). chalmers.se The ρ value indicates the sensitivity of the reaction to substituent effects. nsf.gov For example, a study on the force-induced ring-opening of spiropyran mechanophores found a Hammett ρ value of 2.9, indicating a highly polar transition state with significant charge separation. nsf.gov This value correlated well with those observed in similar, non-mechanochemical spiropyran reactions. nsf.gov Computational studies on substituted naphthoic acids have used quantum mechanical methods to assess how electron-donating and electron-withdrawing groups affect properties like HOMO-LUMO gap, chemical hardness, and rotational barriers, linking these electronic changes to reactivity. sciencepg.com Similarly, for benzoquinone derivatives, the inductive effects of substituents were shown to correlate with reactivity towards thiols, with electron-withdrawing groups like chlorine increasing the reaction rate. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems, from single molecules to large biomolecular complexes. nih.govethz.ch These simulations solve Newton's equations of motion for a system of atoms, where the forces between atoms are described by a potential energy function known as a force field. ethz.ch

MD simulations are invaluable for studying the conformational dynamics of molecules, understanding solvent effects, and modeling interactions between molecules, such as a ligand binding to a protein. nih.govrsc.org For instance, MD simulations have been used to investigate the binding of benzimidazole inhibitors to the Pin1 protein, revealing the likely binding poses and identifying key amino acid residues involved in the interaction. rsc.org The simulations can also be used to calculate thermodynamic properties like the binding free energy. rsc.org

The accuracy of MD simulations is critically dependent on the quality of the force field used. ethz.ch Force fields are parameterized using a combination of quantum mechanical calculations and experimental data. wikipedia.org For molecules or functional groups not present in standard force fields, specific parameterization is required, often involving quantum mechanical calculations of torsional energy profiles. schrodinger.com These simulations can span timescales from picoseconds to microseconds and beyond, bridging the gap between static quantum chemical calculations and macroscopic experimental observations. nih.gov

Molecular Mechanics Applications

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of molecules. csbsju.eduwikipedia.org This approach allows for the efficient calculation of molecular geometries, conformational energies, and vibrational frequencies. researchgate.net The application of molecular mechanics to this compound would involve the use of a force field, a set of parameters that define the energy of the molecule as a function of its atomic coordinates. wustl.eduwikipedia.org

A key application of molecular mechanics is conformational analysis , which aims to identify the stable three-dimensional arrangements of a molecule, known as conformers, and to determine their relative energies. numberanalytics.comtaltech.ee For this compound, rotation around the C-O and C-N single bonds would lead to different conformers. A molecular mechanics study would calculate the potential energy as these dihedral angles are varied, allowing for the identification of energy minima corresponding to stable conformers.

Force Field Selection: Choosing an appropriate force field, such as AMBER, CHARMM, or OPLS, which has been parameterized for similar organic molecules. uiuc.edunih.gov

Conformational Search: Systematically or randomly sampling the conformational space to identify low-energy structures. csbsju.edu

Energy Minimization: Optimizing the geometry of each potential conformer to find the nearest local energy minimum. csbsju.edu

The relative energies of the optimized conformers would indicate their populations at a given temperature. This information is valuable for understanding which shapes of this compound are most likely to be present and participate in chemical reactions.

Table 1: Hypothetical Relative Energies of this compound Conformers from Molecular Mechanics

ConformerDihedral Angle (C-C-O-CH3)Dihedral Angle (N-C-Ph-C)Relative Energy (kcal/mol)
1 (Planar)0.0
2 (Twisted)90°3.5
3 (Twisted)90°5.2

Note: This table is hypothetical and for illustrative purposes only, as specific research data on the molecular mechanics of this compound is not available.

Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the behavior of this compound in condensed phases and its interactions with other molecules, such as solvents or biological macromolecules. These non-covalent interactions, though weaker than covalent bonds, govern many chemical and physical properties. researchgate.net

Hydrogen Bonding: this compound possesses a nitrogen atom with a lone pair of electrons and a hydrogen atom attached to the nitrogen (in its protonated form or as an imine tautomer), making it capable of acting as both a hydrogen bond acceptor and donor. mdpi.comsapub.org Computational studies, often employing quantum mechanics methods like Density Functional Theory (DFT), can be used to analyze the geometry and energy of these hydrogen bonds. nih.gov For instance, a study could investigate the hydrogen bonding between this compound and water molecules to understand its solubility. chemrxiv.org

π-π Stacking Interactions: The phenyl ring of this compound allows for π-π stacking interactions with other aromatic systems. researchgate.netrsc.org These interactions are important in the packing of molecules in crystals and in the binding to biological targets with aromatic residues. Theoretical calculations can determine the preferred geometries (e.g., parallel-displaced or T-shaped) and the interaction energies of these stacking arrangements. mdpi.com

Table 2: Calculated Intermolecular Interaction Energies for a Hypothetical this compound Dimer

Interaction TypeDistance (Å)Interaction Energy (kcal/mol)
Hydrogen Bond (N-H···N)2.9-5.8
π-π Stacking3.5-2.5
van der WaalsN/A-1.2

Note: This table is hypothetical and for illustrative purposes only, as specific research data on the intermolecular interaction energies of this compound is not available.

Computational studies can provide a detailed breakdown of the contributions of different types of forces (electrostatic, dispersion, exchange-repulsion) to the total interaction energy, offering a deeper understanding of the nature of these intermolecular forces. nih.govscivisionpub.com Such insights are fundamental for predicting the macroscopic properties and reactivity of this compound.

Q & A

Q. What are the established protocols for synthesizing methyl benzimidate, and how can purity and yield be optimized?

this compound is typically synthesized via the reaction of benzonitrile with methanol under acidic conditions. Key optimization parameters include stoichiometric ratios of reactants (e.g., benzonitrile:methanol:HCl ≈ 1:3:1.2), temperature control (0–5°C to minimize side reactions), and purification using recrystallization from ethanol/water mixtures . For characterization, use 1^1H NMR to confirm the imidate structure (e.g., singlet at δ 3.8 ppm for OCH3_3) and elemental analysis to verify purity >97% .

Q. How is this compound utilized in peptide modification, and what analytical methods validate successful bioconjugation?

this compound reacts with lysine residues to form stable acetimidamide derivatives. Methodologically, dissolve the peptide in a buffered solution (pH 8–9), add this compound in molar excess (5–10×), and incubate at 4°C for 12–24 hours. Validate using MALDI-TOF mass spectrometry (mass shift of +105 Da per modified lysine) and reversed-phase HPLC to monitor reaction completeness .

Q. What are the critical safety considerations when handling this compound hydrochloride in laboratory settings?

this compound hydrochloride is hygroscopic and irritant. Store at −20°C in airtight containers. Use PPE (gloves, goggles) to avoid respiratory or dermal exposure. Neutralize waste with sodium bicarbonate before disposal. Safety data sheets (SDS) recommend working in a fume hood due to potential release of HCl vapor .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in para-selective alkylation of aromatic substrates?

In chromium-catalyzed alkylation, this compound acts as an imino-coordination ligand, facilitating radical-mediated para-nucleophilic substitution. Evidence from EPR studies confirms the formation of aryl radicals during reactions with alkyl Grignard reagents (e.g., t-BuMgBr). The mechanism involves single-electron transfer (SET) from Cr(III) to generate benzimidate-coordinated radicals, followed by proton transfer to yield para-alkylated products .

Q. How can kinetic studies improve the efficiency of this compound-mediated heterocycle synthesis (e.g., quinazolines)?

Continuous-flow microreactors enable precise kinetic control in reactions like the Chapman rearrangement. For example, using 2-carbomethoxy-phenyl benzimidate, reaction rates were optimized at 80°C with a residence time of ≤20 minutes. Rate constants (kk) derived from Arrhenius plots (lnkk vs. 1/TT) guide scalability and selectivity adjustments .

Q. What strategies resolve contradictions in reported reaction outcomes involving this compound-derived intermediates?

Discrepancies in radical vs. ionic pathways are addressed via isotopic labeling (e.g., 15^{15}N-tracing). For instance, 15^{15}N-methyl benzimidate reacts with ammonium chloride to form labeled benzamidines, monitored by 13^{13}C NMR coupling constants (1JCNJ_{CN} = 17.8 Hz). This clarifies competing mechanisms in diazirine ring-opening reactions .

Q. How do computational models predict the thermodynamic feasibility of this compound in bioconjugation reactions?

Density functional theory (DFT) at the M06-2X/6-311+G(2df,2p) level calculates Gibbs free energy (ΔG\Delta G) for lysine modifications. This compound exhibits ΔGwater\Delta G_{water} ≈ −18 kJ/mol, confirming spontaneity. Solvent effects (e.g., water vs. DMF) are modeled using implicit solvation to refine reaction conditions .

Methodological Guidelines

  • Data Interpretation : Compare 1^{1}H/13^{13}C NMR shifts with reference spectra (e.g., Sigma-Aldrich datasets) to confirm synthetic intermediates .
  • Catalytic Systems : For heterocycle synthesis, use [Cp*RhCl2_2]2_2/AgBF4_4 or Zn(II)/Rh(III) co-catalysts to achieve yields >90% .
  • Contradiction Resolution : Employ systematic reviews (Cochrane guidelines) to analyze conflicting mechanistic data, prioritizing studies with isotopic or spectroscopic validation .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.